molecular formula C41H60O17 B1248066 Bryostatin 7

Bryostatin 7

Cat. No. B1248066
M. Wt: 824.9 g/mol
InChI Key: FCYKUTUWVZTVAK-LCPCCJDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bryostatin 7 is a natural product found in Bugula neritina with data available.

Scientific Research Applications

Bryostatin Analogues and HIV Eradication

Bryostatin analogues, including Bryostatin 7, have shown promising potential in the eradication of HIV/AIDS. Designed bryostatin analogues are effective in inducing latent HIV activation in vitro, showing potencies similar to or even better than bryostatin itself. These analogues have been found to be up to 1000-fold more potent than prostratin, a current clinical candidate for latent virus induction, suggesting their potential superiority in HIV/AIDS treatment (DeChristopher et al., 2012).

Activation of Human Polymorphonuclear Leukocytes

Bryostatin, including Bryostatin 7, demonstrates the ability to activate human polymorphonuclear leukocytes (PMNs). It stimulates the release of specific granules and superoxide, although at a slower rate compared to phorbol 12-myristate 13-acetate (PMA). Bryostatin's ability to bind to the PMA receptor suggests a potential mechanism for activating PMNs (Berkow & Kraft, 1985).

Protein Kinase C (PKC) Ligand Activity

Bryostatin 7 is identified as a potent PKC ligand with a high binding affinity. It closely resembles bryostatin 1 in terms of biological potency and has been the subject of intense investigations due to its diverse biological activities, including therapy for cancer, Alzheimer's disease, and HIV. The synthesis and biological characterizations of bryostatin 7 provide insights into its efficacy as a therapeutic agent (Kedei et al., 2013).

Antineoplastic Activity and Hematopoietic Stimulation

Bryostatins, including Bryostatin 7, are recognized for their significant antineoplastic activity against various cancer types. They function as potent agonists of protein kinase C, contributing to their anticancer efficacy. Additionally, they have been shown to sensitize resistant cells to chemotherapy agents and stimulate the growth of new neural connections, enhancing long-term memory (Kollar et al., 2014).

Potential in Anticancer Drug Design

The role of bryostatins in anticancer drug design is notable, with their potential rooted in modulating protein kinase C. Bryostatin's potent anticancer activity, particularly bryostatin 1 and by extension bryostatin 7, is based on this modulation. These compounds have also demonstrated immune-stimulating properties, increasing the production of interleukin-2 and interferon, showing promise in various experimental cancer systems (Pettit et al., 2002).

Stimulation of Human Hematopoietic Progenitor Cells

Bryostatins are effective stimulators of human hematopoietic progenitor cells. They can directly stimulate bone marrow progenitor cells to form colonies in vitro and functionally activate neutrophils. These properties show that bryostatins can mimic the biological effects of multipotential granulocyte-macrophage colony-stimulating factor, indicating their potential in treating bone marrow failure states (May et al., 1987).

Role in the Treatment of Alzheimer’s Disease and Cancer

Bryostatin 1, with potential relevance to Bryostatin 7, is in clinical trials for cancer and Alzheimer’s disease treatment. It demonstrates a unique mechanism of action by differentially positioning protein kinase C-ligand-membrane complexes in the membrane. This unique action mode suggests its potential as an effective agent in the design of more efficient protein kinase C analogs (Ryckbosch et al., 2017).

Therapeutic Efficacy in Acute Ischemic Stroke

Bryostatin has shown therapeutic efficacy in reducing brain injury and improving stroke outcome in aged rats. This efficacy in preclinical models of associative memory, Alzheimer’s disease, global ischemia, and traumatic brain injury suggests its potential in treating neurological disorders (Tan et al., 2013).

properties

Product Name

Bryostatin 7

Molecular Formula

C41H60O17

Molecular Weight

824.9 g/mol

IUPAC Name

methyl (2Z)-2-[(1S,3S,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-12,25-diacetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-13-(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-5-ylidene]acetate

InChI

InChI=1S/C41H60O17/c1-22(42)32-19-29-15-26(16-35(47)52-9)37(54-24(3)44)41(50,58-29)38(4,5)11-10-28-12-25(14-34(46)51-8)13-31(55-28)21-40(49)39(6,7)33(53-23(2)43)20-30(57-40)17-27(45)18-36(48)56-32/h10-11,14,16,22,27-33,37,42,45,49-50H,12-13,15,17-21H2,1-9H3/b11-10+,25-14+,26-16+/t22-,27-,28+,29+,30-,31+,32-,33+,37+,40+,41-/m1/s1

InChI Key

FCYKUTUWVZTVAK-LCPCCJDFSA-N

Isomeric SMILES

C[C@H]([C@H]1C[C@@H]2C/C(=C\C(=O)OC)/[C@@H]([C@@](O2)(C(/C=C/[C@H]3C/C(=C\C(=O)OC)/C[C@H](O3)C[C@]4(C([C@H](C[C@H](O4)C[C@H](CC(=O)O1)O)OC(=O)C)(C)C)O)(C)C)O)OC(=O)C)O

Canonical SMILES

CC(C1CC2CC(=CC(=O)OC)C(C(O2)(C(C=CC3CC(=CC(=O)OC)CC(O3)CC4(C(C(CC(O4)CC(CC(=O)O1)O)OC(=O)C)(C)C)O)(C)C)O)OC(=O)C)O

synonyms

bryostatin 7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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